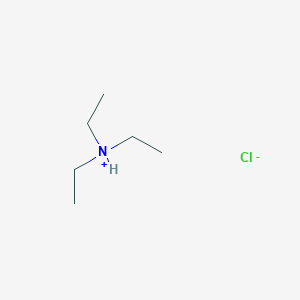

Triethyl ammonium chloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16ClN |

|---|---|

Molecular Weight |

137.65 g/mol |

IUPAC Name |

triethylazanium;chloride |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H |

InChI Key |

ILWRPSCZWQJDMK-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC.[Cl-] |

Canonical SMILES |

CC[NH+](CC)CC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Triethylammonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium (B8662869) chloride (TEA-Cl), also known as triethylamine (B128534) hydrochloride, is a versatile organic salt widely utilized in various chemical and pharmaceutical applications. It is formed by the neutralization of the tertiary amine, triethylamine, with hydrochloric acid. This document provides an in-depth technical overview of the core physical and chemical properties of triethylammonium chloride, complete with experimental protocols for its synthesis and characterization, and visual representations of its role in key chemical transformations.

Physical and Chemical Properties

Triethylammonium chloride is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It possesses a faint amine-like odor.[1]

Quantitative Physical Properties

The key physical properties of triethylammonium chloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₆ClN | |

| Molecular Weight | 137.65 g/mol | |

| Melting Point | 255-258 °C | |

| Boiling Point | Decomposes | |

| Density | 1.07 g/cm³ at 21 °C | |

| Solubility in Water | 1440 g/L at 20 °C | |

| pKa of Triethylammonium ion | 10.75 | [3] |

| Vapor Pressure | 1.38 x 10⁻⁵ mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

Chemical Properties

Stability: Triethylammonium chloride is a stable compound under normal laboratory conditions. It is, however, hygroscopic and should be stored in a dry environment.[1]

Reactivity: As the salt of a weak base (triethylamine) and a strong acid (hydrochloric acid), aqueous solutions of triethylammonium chloride are acidic, with a pH of approximately 5 for a 10 g/L solution at 20 °C. It reacts with strong bases to liberate free triethylamine.

In organic synthesis, triethylammonium chloride is often formed in situ when triethylamine is used as a base to neutralize an acid byproduct, such as HCl, generated in a reaction.[3] This reaction drives the equilibrium towards the product side. It also finds application as a catalyst in certain organic transformations.

Experimental Protocols

Synthesis of Triethylammonium Chloride

Principle: Triethylammonium chloride is synthesized through a simple acid-base neutralization reaction between triethylamine and hydrochloric acid.

Materials:

-

Triethylamine (Et₃N)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a well-ventilated fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel with continuous stirring. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified triethylammonium chloride under vacuum.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify crystalline compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Materials:

-

Crude triethylammonium chloride

-

Anhydrous Diethyl Ether

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Place the crude triethylammonium chloride in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.[2]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated to decolorize it. A subsequent hot gravity filtration would be necessary to remove the charcoal.[2]

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2]

-

Dry the purified crystals under vacuum.

Characterization Protocols

Principle: The melting point is a physical property used to identify a substance and assess its purity. A pure crystalline solid will have a sharp melting point range.

Materials:

-

Purified triethylammonium chloride

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the dry, purified triethylammonium chloride.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[4]

Principle: This method determines the equilibrium solubility of a solid in a solvent at a specific temperature.

Materials:

-

Purified triethylammonium chloride

-

Selected solvent

-

Sealed glass vials

-

Thermostatically controlled shaker or water bath

-

Syringe and syringe filter

-

Analytical balance

Procedure:

-

Add an excess amount of triethylammonium chloride to a known mass of the selected solvent in a sealed glass vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

Determine the mass of the withdrawn aliquot.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid triethylammonium chloride.

-

Calculate the solubility in g/100 g of solvent.

Principle: The pKa of the triethylammonium ion is determined by titrating a solution of triethylammonium chloride with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[6]

Materials:

-

Purified triethylammonium chloride

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of triethylammonium chloride and dissolve it in a known volume of deionized water in a beaker.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the triethylammonium chloride solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the volume of NaOH at the equivalence point.

-

The half-equivalence point is half of this volume. The pH at the half-equivalence point is equal to the pKa of the triethylammonium ion.[6]

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of triethylammonium chloride.

Caption: Workflow for the synthesis and purification of triethylammonium chloride.

Role in Dehydrohalogenation Reactions

Triethylamine is a common base used to promote dehydrohalogenation reactions, which are elimination reactions that form alkenes from alkyl halides. In this process, triethylammonium chloride is formed as a byproduct.

Caption: Mechanism of dehydrohalogenation using triethylamine.

Role in Acylation Reactions

Triethylamine is frequently used as a base in acylation reactions, such as the formation of an ester from an alcohol and an acyl chloride. Its role is to neutralize the hydrochloric acid that is formed, driving the reaction to completion and forming triethylammonium chloride.

Caption: Mechanism of esterification catalyzed by triethylamine.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of triethylammonium chloride would show characteristic peaks for the N-H stretch of the ammonium (B1175870) salt, C-H stretches of the ethyl groups, and C-N stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl groups. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the methyl and methylene carbons of the ethyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak for the triethylammonium cation [(C₂H₅)₃NH]⁺.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of triethylammonium chloride, along with practical experimental protocols for its synthesis, purification, and characterization. The inclusion of signaling pathway and workflow diagrams offers a clear visual understanding of its role and handling in a laboratory setting. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound.

References

triethylammonium chloride molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triethylammonium (B8662869) chloride, a widely used reagent in organic synthesis. It covers its fundamental chemical and physical properties, molecular structure, and detailed experimental protocols for its preparation and purification. Furthermore, this document illustrates key chemical processes involving this compound through structured diagrams.

Core Concepts: Molecular Structure and Formula

Triethylammonium chloride, also known as triethylamine (B128534) hydrochloride, is an organic ammonium (B1175870) salt. It is formed by the protonation of the tertiary amine, triethylamine, by hydrochloric acid.[1][2] The compound consists of a triethylammonium cation ([ (C₂H₅)₃NH]⁺) and a chloride anion (Cl⁻), held together by ionic attraction.[2]

The molecular formula is C₆H₁₆ClN.[1][3] Its IUPAC name is triethylazanium chloride.[3] This salt is a stable, crystalline, and often hygroscopic solid, which makes it a convenient and safer alternative to handling gaseous hydrogen chloride or the volatile liquid triethylamine separately in many chemical reactions.[1][4]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 554-68-7 | [1][3] |

| Molecular Formula | C₆H₁₆ClN | [3][5] |

| Molecular Weight | 137.65 g/mol | [1][3][6] |

| IUPAC Name | triethylazanium chloride | [3] |

| Synonyms | Triethylamine hydrochloride, Et₃N·HCl | [5][6] |

| InChI Key | ILWRPSCZWQJDMK-UHFFFAOYSA-N | [3][5] |

| SMILES | CC--INVALID-LINK--CC.[Cl-] |[3][5] |

Physicochemical Data

Triethylammonium chloride appears as a white to off-white crystalline solid, often in powder form.[1][2] It is characterized by its high solubility in water and polar organic solvents like ethanol (B145695), while being less soluble in nonpolar solvents such as diethyl ether and hexane.[1][7]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 261 °C (decomposes) | [1][5] |

| Density | 1.07 g/cm³ at 21 °C | [8] |

| Solubility in Water | 1440 g/L at 20 °C | [8][9] |

| pKa (of conjugate acid) | 10.75 | [10] |

| pH | 5 (10 g/L in H₂O at 20 °C) |[8][11] |

The crystal structure of triethylammonium chloride has been determined, revealing a trigonal crystal system.[3][4]

Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | [3] |

| Space Group | P 3 1 c | [3] |

| a | 8.2542 Å | [3] |

| b | 8.2542 Å | [3] |

| c | 6.9963 Å | [3] |

| α | 90.00° | [3] |

| β | 90.00° | [3] |

| γ | 120.00° |[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent purification of triethylammonium chloride.

The most direct method for preparing triethylammonium chloride is through the acid-base neutralization reaction between triethylamine and hydrochloric acid.[2]

Materials:

-

Triethylamine (Et₃N)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Protocol:

-

In a well-ventilated fume hood, dissolve a known quantity of triethylamine in a suitable solvent like anhydrous diethyl ether or THF in a round-bottom flask. The solvent helps to dissipate heat and control the reaction rate.

-

Place the flask in an ice bath and begin stirring the solution.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. The reaction is exothermic, and slow addition is crucial to maintain a low temperature and prevent the volatilization of triethylamine.

-

A white precipitate of triethylammonium chloride will form immediately upon the addition of HCl.[12]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under a high vacuum to remove residual solvent. The product should be stored in a desiccator due to its hygroscopic nature.[1][2]

For higher purity, the crude triethylammonium chloride can be recrystallized. An ethanol/diethyl ether solvent system is effective.[1]

Materials:

-

Crude triethylammonium chloride

-

Ethanol (95% or absolute)

-

Anhydrous diethyl ether

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Protocol:

-

Place the crude triethylammonium chloride in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to fully dissolve the solid. Gentle heating on a hot plate may be necessary.[1]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. Perform a hot gravity filtration to remove the charcoal if used.[1]

-

Allow the solution to cool slowly to room temperature.

-

Once cooled, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.[1]

-

Add diethyl ether as an anti-solvent to induce further precipitation until the solution becomes cloudy.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small volume of cold diethyl ether to remove any remaining soluble impurities.[1]

-

Dry the crystals under a high vacuum.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to triethylammonium chloride.

Caption: Workflow for the synthesis and purification of triethylammonium chloride.

Triethylamine is frequently used as a non-nucleophilic base in organic synthesis, particularly in elimination reactions such as dehydrohalogenation to form alkenes.[13][14] During this process, triethylamine abstracts a proton, and the resulting protonated amine forms an ionic bond with the halide leaving group, producing triethylammonium chloride as a byproduct.[10][13]

Caption: Formation of triethylammonium chloride as a byproduct in an E2 reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Triethylammonium chloride for synthesis 554-68-7 [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. CN102924288A - Method for preparing and synthesizing ammonium salt - Google Patents [patents.google.com]

- 8. Triethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. cerritos.edu [cerritos.edu]

- 10. benchchem.com [benchchem.com]

- 11. innospk.com [innospk.com]

- 12. rsc.org [rsc.org]

- 13. Triethylamine - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

Triethylammonium Chloride (CAS 554-68-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylammonium (B8662869) chloride (TEA-Cl), with the CAS number 554-68-7, is a versatile quaternary ammonium (B1175870) salt widely utilized in various scientific and industrial applications. This technical guide provides an in-depth overview of its core properties, synthesis, purification, and key applications, with a focus on its relevance in research and drug development.

Core Properties and Data

Triethylammonium chloride is a white to off-white crystalline solid.[1] It is known for its hygroscopic nature, readily dissolving in polar solvents such as water, ethanol (B145695), and chloroform.[1][2]

Physicochemical Data

The fundamental physicochemical properties of triethylammonium chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 554-68-7 | [2] |

| Molecular Formula | C₆H₁₆ClN | [3] |

| Molecular Weight | 137.65 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 254-261 °C (decomposes) | [2][4][5] |

| Density | 1.0689 g/cm³ at 21 °C | [2] |

| Solubility in Water | 1440 g/L at 20 °C | [6] |

| pKa of protonated triethylamine (B128534) | 10.75 | [5] |

| pH (10 g/L in H₂O at 20 °C) | 5 | [6] |

Safety Information

Triethylammonium chloride is classified as an irritant. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common applications of triethylammonium chloride are provided below.

Synthesis of Triethylammonium Chloride

Triethylammonium chloride is typically synthesized through a straightforward acid-base neutralization reaction between triethylamine (TEA) and hydrochloric acid (HCl).[5]

Materials:

-

Triethylamine (Et₃N)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Anhydrous diethyl ether or isopropanol (B130326)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Protocol:

-

In a well-ventilated fume hood, dissolve a known molar amount of triethylamine in a suitable solvent such as anhydrous diethyl ether or isopropanol in a round-bottom flask. The volume of the solvent should be sufficient to ensure good stirring.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel while stirring vigorously.[8]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

The product, triethylammonium chloride, will precipitate out of the solution. If it does not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.[8]

Purification by Recrystallization

To obtain high-purity triethylammonium chloride, recrystallization is a common and effective method.[9]

Materials:

-

Crude triethylammonium chloride

-

Ethanol

-

Diethyl ether (ice-cold)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

Protocol:

-

Dissolve the crude triethylammonium chloride in a minimum amount of hot ethanol in an Erlenmeyer flask.[9]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 30 minutes.[10]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.[9]

-

Dry the purified crystals under vacuum to remove any residual solvent.

Preparation of a Triethylammonium Acetate (B1210297) (TEAA) Buffer for HPLC

Triethylammonium acetate (TEAA) buffers are widely used as mobile phase modifiers in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of oligonucleotides.[12][13]

Materials:

-

Triethylamine (TEA)

-

Glacial acetic acid

-

HPLC-grade water

-

0.22 µm filter

-

pH meter

Protocol:

-

To prepare a 1.0 M TEAA stock solution, cautiously add a measured amount of triethylamine to a volume of HPLC-grade water.

-

While stirring, slowly add an equimolar amount of glacial acetic acid. The reaction is exothermic and should be performed in an ice bath.

-

Adjust the pH of the solution to the desired value (typically around 7.0) with small additions of TEA or acetic acid.[12]

-

Bring the solution to the final volume with HPLC-grade water.

-

Filter the buffer through a 0.22 µm membrane filter before use to remove any particulate matter.[14]

-

For the mobile phase, this stock solution is typically diluted to the final working concentration (e.g., 50-100 mM).[12]

Applications in Drug Development

Triethylammonium chloride and its parent compound, triethylamine, play significant roles in various stages of drug development.

-

Synthesis: Triethylamine is a widely used base in organic synthesis to neutralize acidic byproducts, such as HCl generated during the formation of esters and amides from acyl chlorides. This reaction produces triethylammonium chloride as a byproduct.[5]

-

Chromatography: In RP-HPLC, triethylamine is added to the mobile phase to act as a silanol (B1196071) suppressor, reducing peak tailing of basic compounds by masking active silanol groups on the silica-based stationary phase.[13] Triethylammonium salts, such as triethylammonium acetate, are also used as ion-pairing reagents to enhance the retention and separation of charged analytes like oligonucleotides.[12]

-

Formulation: While less common, quaternary ammonium salts can be used as counterions in pharmaceutical formulations.

Visualizations

The following diagrams illustrate key experimental workflows involving triethylammonium chloride.

References

- 1. Page loading... [guidechem.com]

- 2. triethylammonium chloride [chemister.ru]

- 3. Triethyl ammonium chloride | C6H16ClN | CID 11400807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]

- 5. Triethylamine - Wikipedia [en.wikipedia.org]

- 6. Triethylammonium chloride for synthesis 554-68-7 [sigmaaldrich.com]

- 7. 554-68-7 CAS | TRIETHYLAMINE HYDROCHLORIDE | Quaternary Ammonium Compounds | Article No. 6364C [lobachemie.com]

- 8. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. benchchem.com [benchchem.com]

- 11. mt.com [mt.com]

- 12. benchchem.com [benchchem.com]

- 13. welch-us.com [welch-us.com]

- 14. bostonbioproducts.com [bostonbioproducts.com]

A Deep Dive into the Solubility of Triethylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylammonium (B8662869) chloride (TEA-Cl) in various organic solvents. Understanding the solubility of this commonly used tertiary amine salt is critical for its application in organic synthesis, catalysis, and pharmaceutical development, particularly in reaction workups, crystallization, and formulation. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Principles of Triethylammonium Chloride Solubility

Triethylammonium chloride is an ionic compound, and its solubility is fundamentally governed by the principle of "like dissolves like." Its dissolution in a solvent involves the dissociation of the triethylammonium cation ([ (CH₃CH₂)₃NH]⁺) and the chloride anion (Cl⁻), followed by the solvation of these ions by the solvent molecules. Consequently, the polarity of the solvent plays a paramount role in determining the extent of solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for triethylammonium chloride in a selection of organic solvents. It is important to note that comprehensive, publicly available data across a wide range of solvents is limited. A key study by Teng et al. (2023) provides extensive data in ten pure solvents, and researchers requiring precise values are encouraged to consult this primary literature.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Water | H₂O | 144 | 20 | [1] |

| Ethanol | C₂H₅OH | Very Soluble | Ambient | [2] |

| Chloroform | CHCl₃ | Very Soluble | Ambient | [2] |

Note: The term "Very Soluble" indicates a high degree of solubility, though precise quantitative values were not specified in the cited sources. The work of Teng et al. in the Journal of Molecular Liquids (2023) presents a detailed analysis of the solubility of triethylammonium chloride in ten pure solvents, including acetonitrile, dimethyl carbonate, 1-butanol, and dimethyl sulfoxide (B87167), at various temperatures.[3]

Qualitative Solubility Profile

Based on general chemical principles and available literature, the qualitative solubility of triethylammonium chloride in various classes of organic solvents is as follows:

-

High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). These solvents effectively solvate the triethylammonium and chloride ions.

-

Moderate Solubility: In solvents of intermediate polarity such as acetone (B3395972) and acetonitrile.

-

Low to Insoluble: In nonpolar solvents (e.g., toluene, hexane, diethyl ether). These solvents cannot effectively stabilize the separated ions.

Experimental Protocol for Solubility Determination

A reliable and commonly employed method for determining the solubility of a salt like triethylammonium chloride in an organic solvent is the static equilibrium method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment:

-

Triethylammonium chloride (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or magnetic stirrer with a heating/cooling bath

-

Analytical balance

-

Sintered glass filter or syringe filter (solvent-compatible, appropriate pore size)

-

Vials with airtight seals

-

Oven for drying

-

High-Performance Liquid Chromatography (HPLC) system or Gravimetric analysis equipment

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of triethylammonium chloride to a known mass or volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a constant temperature bath.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature.

-

Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a sintered glass filter or a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the solution in a pre-weighed container using a vacuum oven at a suitable temperature until a constant weight of the dried triethylammonium chloride residue is achieved.

-

Calculate the solubility using the formula: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

-

-

Chromatographic Method (HPLC):

-

Accurately dilute a known volume or mass of the filtered saturated solution with a suitable mobile phase.

-

Analyze the diluted solution using a calibrated HPLC method to determine the concentration of the triethylammonium cation or the chloride anion.

-

Calculate the solubility based on the determined concentration and the density of the solvent.

-

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of triethylammonium chloride.

Caption: Experimental workflow for determining the solubility of triethylammonium chloride.

Conclusion

This technical guide provides a foundational understanding of the solubility of triethylammonium chloride in organic solvents, crucial for its effective use in research and development. While qualitative trends are well-understood and some quantitative data is available, a comprehensive dataset across a broad spectrum of solvents and temperatures is still an area of active research. For precise applications, it is recommended to either consult the specialized literature, such as the work by Teng et al. (2023), or to determine the solubility experimentally using the detailed protocol provided herein.

References

Triethylammonium Chloride: A Technical Guide to pKa and Buffer Preparation for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethylammonium (B8662869) chloride, focusing on its physicochemical properties, particularly its pKa value, and its application in the preparation of buffer solutions. Detailed experimental protocols and applications relevant to researchers, scientists, and professionals in drug development are presented.

Core Concepts: pKa and Buffering Action

Triethylammonium chloride is the salt formed from the reaction of the weak base triethylamine (B128534) (TEA) and a strong acid, such as hydrochloric acid (HCl). In solution, it dissociates to form the triethylammonium cation ([TEAH]⁺) and the chloride anion (Cl⁻). The triethylammonium ion is the conjugate acid of triethylamine and is responsible for the buffering capacity of the solution.

The pKa of the protonated form of triethylamine is a critical parameter that dictates the pH range over which a buffer system based on this compound will be effective. The pKa of triethylammonium is approximately 10.75. This value is central to understanding and preparing effective triethylammonium-based buffer solutions.

A buffer solution resists changes in pH upon the addition of small amounts of an acid or a base. The maximum buffering capacity is observed when the pH of the solution is equal to the pKa of the weak acid component. The effective buffering range for a given buffer is generally considered to be pKa ± 1.

Quantitative Data Summary

For ease of comparison, the key quantitative data related to triethylammonium-based buffers are summarized in the table below.

| Parameter | Value | Reference |

| pKa of Triethylammonium ([TEAH]⁺) | 10.75 | |

| Effective Buffering Range | pH 9.75 - 11.75 | General Buffering Principles |

| Commonly Used Buffer Systems | Triethylammonium Acetate (TEAA), Triethylammonium Bicarbonate (TEAB) | [1][2] |

| Typical pH of TEAA Buffers | ~7.0 | [3][4] |

| Typical pH of TEAB Buffers | 8.4 - 8.6 | [2][5] |

Experimental Protocols

Detailed methodologies for the preparation of commonly used triethylammonium-based buffers are provided below. These protocols are frequently employed in applications such as high-performance liquid chromatography (HPLC) for the purification of oligonucleotides and peptides.[3][6]

Protocol 1: Preparation of 1 M Triethylammonium Acetate (TEAA) Stock Solution (pH ~7.0)

Materials:

-

Triethylamine (TEA)

-

Glacial Acetic Acid

-

High-purity water (e.g., HPLC grade)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Stir plate and magnetic stir bar

-

Fume hood

Procedure:

-

In a chemical fume hood, add approximately 800 mL of high-purity water to a 1 L beaker placed on a stir plate with a magnetic stir bar.

-

While stirring, slowly add 139.4 mL of triethylamine to the water. The solution will become warm.

-

Cool the solution in an ice bath.

-

Once cooled, slowly add 57.2 mL of glacial acetic acid to the stirring solution. This is an exothermic reaction, so add the acid dropwise or in small portions to control the temperature.

-

After the addition is complete, allow the solution to return to room temperature.

-

Transfer the solution to a 1 L volumetric flask.

-

Use a calibrated pH meter to check the pH. If necessary, adjust the pH to 7.0 by adding small amounts of glacial acetic acid (to lower the pH) or triethylamine (to raise the pH).

-

Once the desired pH is reached, bring the final volume to 1 L with high-purity water.

-

Mix the solution thoroughly and store it in a well-sealed container at 2-8°C.

Protocol 2: Preparation of 1 M Triethylammonium Bicarbonate (TEAB) Stock Solution (pH ~8.5)

Materials:

-

Triethylamine (TEA)

-

Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas

-

High-purity water (e.g., HPLC grade)

-

Calibrated pH meter

-

Large Erlenmeyer flask

-

Stir plate and magnetic stir bar

-

Fume hood

Procedure:

-

In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine by adding 139.4 mL of TEA to 800 mL of high-purity water in a large Erlenmeyer flask equipped with a stir bar.

-

Place the flask in an ice bath and stir the solution.

-

Slowly bubble carbon dioxide gas through the solution from a cylinder or by adding small pieces of dry ice.

-

Monitor the pH of the solution periodically using a calibrated pH meter.

-

Continue bubbling carbon dioxide until the pH of the solution reaches approximately 8.5.[5]

-

Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with high-purity water.

-

Mix thoroughly and store in a tightly sealed container at 2-8°C. An improved method utilizing a pressure reactor can also be employed for a more efficient preparation.[7]

Applications in Drug Development

Triethylammonium-based buffers, particularly TEAA and TEAB, are widely used in the purification and analysis of biomolecules, which are central to drug development. Their volatility makes them ideal for applications where the buffer needs to be removed after purification, such as in mass spectrometry.[8]

-

Oligonucleotide Purification: TEAA is a common ion-pairing agent in reverse-phase HPLC for the purification of synthetic oligonucleotides.[3][9]

-

Peptide and Protein Analysis: TEAB buffers are used in the analysis of peptides and proteins by LC-MS.[2]

-

Solid-Phase Extraction (SPE): TEAA is utilized for the enrichment of specific types of peptides, such as ADP-ribosylated peptides, from complex biological samples.[6]

Visualizations

To further illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for the preparation of triethylammonium buffer solutions.

Caption: Relationship between pKa, pH, and buffering capacity.

References

- 1. ads-tec.co.jp [ads-tec.co.jp]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. waters.com [waters.com]

- 4. rsc.org [rsc.org]

- 5. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. itwreagents.com [itwreagents.com]

Triethylammonium Chloride: A Technical Guide to its Hygroscopic Nature and Proper Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylammonium (B8662869) chloride (TEA-Cl), a tertiary amine salt, is a versatile reagent widely employed in organic synthesis and pharmaceutical development. Its efficacy and stability, however, are intrinsically linked to its hygroscopic nature. This technical guide provides an in-depth analysis of the hygroscopic properties of triethylammonium chloride, offering crucial guidance on its proper handling and storage to ensure experimental reproducibility and maintain product integrity. This document outlines the qualitative aspects of its water-absorbing tendencies, details recommended storage conditions, and presents a general experimental protocol for hygroscopicity determination.

Introduction to Triethylammonium Chloride

Triethylammonium chloride is the hydrochloride salt of the tertiary amine, triethylamine. It is a white to off-white crystalline solid that is highly soluble in water and other polar solvents.[1][2] This compound is frequently utilized as a catalyst, a reagent in peptide synthesis, and a component in buffer solutions.[2] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Triethylammonium Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₆ClN | [3] |

| Molecular Weight | 137.65 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 254-260 °C (decomposes) | [3][6] |

| Solubility in Water | Very soluble | [3] |

| pH (10 g/L in H₂O) | 5 (20 °C) | [7] |

Hygroscopic Nature of Triethylammonium Chloride

The absorption of water can lead to:

-

Physical Changes: Caking or clumping of the powder, which can make accurate weighing and dispensing difficult.

-

Chemical Degradation: The presence of water can potentially facilitate hydrolysis or other degradation pathways, impacting the purity of the reagent.

-

Inaccurate Concentrations: For applications requiring precise concentrations, the absorption of water will alter the mass of the active compound, leading to errors in solution preparation.

Recommended Storage and Handling Protocols

To mitigate the effects of moisture absorption, stringent storage and handling procedures are imperative.

Storage Conditions

The following conditions are recommended for the storage of triethylammonium chloride to maintain its quality and stability:

Table 2: Recommended Storage Conditions for Triethylammonium Chloride

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store below +30°C | To minimize potential thermal degradation. | [1] |

| Atmosphere | Store in a dry, well-ventilated place. | To minimize exposure to atmospheric moisture. | [1][8] |

| Container | Keep container tightly closed. | To prevent the ingress of moisture from the air. | [8] |

| Inert Gas | For long-term storage or for highly sensitive applications, storing under an inert gas (e.g., argon or nitrogen) is advisable. | To provide an additional barrier against moisture and oxygen. | [5] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent chemical reactions that could lead to degradation or the release of volatile triethylamine. | [1] |

Handling Procedures

When working with triethylammonium chloride, particularly in ambient laboratory conditions, the following practices should be observed:

-

Minimize Exposure: Only open the container for the minimum time necessary to dispense the required amount.

-

Rapid Weighing: Weigh the compound as quickly as possible to reduce the time it is exposed to the atmosphere.

-

Dry Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.

-

Use of Desiccants: Store opened containers within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) to maintain a low-humidity environment.

The logical workflow for handling hygroscopic compounds like triethylammonium chloride is depicted in the following diagram:

References

- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Triethylamine hydrochloride(554-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 8. Triethylamine - Wikipedia [en.wikipedia.org]

Triethylammonium Chloride: A Technical Overview of its History, Synthesis, and Properties

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium (B8662869) chloride (TEA-HCl), with the chemical formula (C₂H₅)₃NHCl, is a tertiary ammonium (B1175870) salt that plays a significant role in various chemical and pharmaceutical applications.[1][2][3] It is formed from the protonation of the tertiary amine, triethylamine (B128534).[3][4] This white to off-white crystalline solid is known for its hygroscopic nature and high solubility in polar solvents like water and alcohols.[2][3] This technical guide provides an in-depth exploration of the historical context of triethylammonium chloride, its synthesis, physicochemical properties, and key applications.

Historical Context and Discovery

While there isn't a single credited discoverer, the synthesis of triethylammonium chloride emerged from the systematic study of tertiary amines and their protonation behavior during the expansion of amine chemistry in the late 19th and early 20th centuries.[2][3] The history of ammonium salts, in general, dates back to ancient times, with references to "sal ammoniac" (ammonium chloride) by Roman scholar Pliny the Elder.[5][6] The development of smelling salts in the 17th century, which utilized ammonium carbonate, further highlights the long history of ammonium compounds.[5] The synthesis and characterization of triethylamine, the precursor to triethylammonium chloride, were pivotal. Triethylamine itself was first prepared in the 19th century, and its utility as a base in organic synthesis became well-established over time.[7] The simple acid-base reaction between triethylamine and hydrochloric acid to form the stable salt, triethylammonium chloride, would have been a logical and straightforward step in the characterization of this new amine.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of triethylammonium chloride is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆ClN | [1][3] |

| Molecular Weight | 137.65 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | 254-261 °C (decomposes) | [1][8][9] |

| Density | 1.0689 - 1.07 g/cm³ at 21 °C | [1][8][10] |

| Solubility in Water | 1440 g/L | |

| pKₐ of protonated triethylamine | 10.75 | [7][9] |

| pH (10 g/L in H₂O) | 5 (at 20 °C) | |

| Crystal System | Trigonal | [11] |

| Space Group | P3₁c | [11] |

Synthesis and Experimental Protocols

The primary method for synthesizing triethylammonium chloride is through the acid-base neutralization reaction between triethylamine and hydrochloric acid.[2] This reaction is typically rapid and can be performed in various solvents.

Experimental Protocol: Synthesis of Triethylammonium Chloride

Materials:

-

Triethylamine ((C₂H₅)₃N)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

An appropriate reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of triethylamine in a suitable solvent, such as anhydrous diethyl ether, within the reaction vessel.

-

Cool the solution in an ice bath to manage the exothermic nature of the reaction.

-

While stirring vigorously, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the triethylamine solution.

-

A white precipitate of triethylammonium chloride will form immediately.

-

Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified triethylammonium chloride in a desiccator or under vacuum to remove residual solvent.

Characterization:

The identity and purity of the synthesized triethylammonium chloride can be confirmed using various analytical techniques, including:

-

Melting Point Determination: Compare the observed melting point with the literature value.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Key Applications

Triethylammonium chloride has a broad range of applications in both laboratory and industrial settings:

-

Organic Synthesis: It is widely used as a catalyst and a base in various organic reactions.[2] For instance, it is a common byproduct and a promoter in the synthesis of esters and amides from acyl chlorides.[9][12]

-

Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and can be used in drug formulation processes.[1]

-

Pesticide Production: It is utilized in the manufacturing of certain agrochemicals.[1]

-

Dye Industry: It acts as a flotation agent in synthetic processes for dyes.[1]

-

Ionic Liquids: It is a component in the formation of certain chloroaluminate ionic liquids.[12]

-

Biochemistry: The bicarbonate salt of triethylamine is used in reverse-phase chromatography for the purification of biomolecules like nucleotides.[9]

Visualizing the Synthesis

The straightforward synthesis of triethylammonium chloride can be represented by a simple reaction diagram.

Caption: Synthesis of triethylammonium chloride from triethylamine and hydrochloric acid.

The acid-base equilibrium involved in the formation of the triethylammonium cation is a fundamental concept in its chemistry.

Caption: Acid-base equilibrium of triethylamine in an aqueous acidic solution.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 32 Triethylamine Hydrochloride Manufacturers in 2025 | Metoree [us.metoree.com]

- 5. Smelling salts | Description, History, & Effects | Britannica [britannica.com]

- 6. Ammonium chloride - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. triethylammonium chloride [chemister.ru]

- 9. Triethylamine - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Triethyl ammonium chloride | C6H16ClN | CID 11400807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Triethylamine Hydrochloride | High-Purity Reagent [benchchem.com]

Methodological & Application

Triethylammonium Chloride: A Versatile Catalyst in Organic Synthesis

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Triethylammonium (B8662869) chloride (Et₃NHCl), a readily available and inexpensive salt, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from its ability to act as a mild Brønsted acid, a phase-transfer catalyst, and an in situ source of triethylamine (B128534), a widely used organic base. These properties make it a valuable tool for promoting reactions such as the Biginelli and Hantzsch reactions for the synthesis of valuable heterocyclic scaffolds, and as a co-catalyst in Michael additions. This document provides detailed application notes and protocols for the use of triethylammonium chloride in several key organic reactions, supported by quantitative data and detailed experimental procedures.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogues, which are important scaffolds in medicinal chemistry. While traditionally catalyzed by strong acids, milder catalysts like triethylammonium salts have proven effective. Triethylammonium acetate (B1210297) (TEAA), a closely related salt, has been shown to be an efficient catalyst and reaction medium for this transformation. The presumed mechanism involves the in situ formation of an N-acyliminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by the β-ketoester, followed by cyclization and dehydration.

General Reaction Scheme:

Caption: Proposed mechanism for the Biginelli reaction.

Intramolecular Oxa-Michael Addition in the Synthesis of 1,2-Dioxanes

Triethylammonium chloride, in conjunction with triethylamine, plays a crucial role in the acid-catalyzed cyclization of unsaturated hydroperoxides to form 1,2-dioxanes. In this reaction, triethylammonium chloride acts as a proton source to protonate the enolate intermediate, which minimizes the formation of epoxide side products. [1] General Reaction Scheme:

Table 2: Synthesis of 1,2-Dioxanes via Triethylammonium Hydrochloride Catalyzed Cyclization [1]

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Hydroperoxide of (E)-1-phenylhept-2-en-1-one | 3-Methyl-3-phenyl-1,2-dioxan-5-one | 78 | 1:1 |

| 2 | Hydroperoxide of (E)-1-(4-methoxyphenyl)hept-2-en-1-one | 3-(4-Methoxyphenyl)-3-methyl-1,2-dioxan-5-one | 75 | 1:1 |

| 3 | Hydroperoxide of (E)-1-(naphthalen-2-yl)hept-2-en-1-one | 3-Methyl-3-(naphthalen-2-yl)-1,2-dioxan-5-one | 68 | 1.5:1 |

| 4 | Hydroperoxide of (E)-1-(thiophen-2-yl)hept-2-en-1-one | 3-Methyl-3-(thiophen-2-yl)-1,2-dioxan-5-one | 72 | 1:1 |

Reaction Conditions: Unsaturated hydroperoxide (1.0 equiv), Et₃NHCl (1.2 equiv), Et₃N (0.1 equiv), CH₂Cl₂ or CF₃CH₂OH, room temperature.

Experimental Protocol: General Procedure for the Cyclization of Unsaturated Hydroperoxides [1]

-

To a solution of the unsaturated hydroperoxide (1.0 equiv) in dichloromethane (B109758) (0.1 M), add triethylammonium hydrochloride (1.2 equiv).

-

Add triethylamine (0.1 equiv) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-dioxane (B1202867).

Experimental Workflow: Synthesis of 1,2-Dioxanes

Caption: General workflow for 1,2-dioxane synthesis.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are precursors to pyridines and are themselves important for their biological activities. The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. While not extensively documented with triethylammonium chloride as the sole catalyst, its role as a mild acid and ammonium source suggests its potential applicability.

General Reaction Scheme:

Note: While plausible, specific, high-yield protocols using triethylammonium chloride as the primary catalyst for the Hantzsch synthesis are not well-documented in readily available literature. Researchers may need to screen conditions based on protocols using other ammonium salts.

Logical Relationship Diagram: Hantzsch Dihydropyridine Synthesis

Caption: Key steps in the Hantzsch synthesis.

Triethylammonium chloride is a cost-effective and versatile catalyst for a range of important organic transformations. Its application in the Biginelli reaction and as a co-catalyst in intramolecular Michael additions is well-established, offering mild reaction conditions and good to excellent yields. While its direct application as the primary catalyst in other named reactions like the Hantzsch synthesis requires further investigation, its properties suggest potential for development in these areas. The protocols and data presented herein provide a solid foundation for researchers to utilize triethylammonium chloride in their synthetic endeavors.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when performing chemical reactions.

References

Application Notes and Protocols for Triethylammonium Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium (B8662869) chloride is a tertiary ammonium (B1175870) salt that plays a significant, albeit often indirect, role in peptide synthesis. It is typically formed in situ when triethylamine (B128534) (TEA) is used as a base to neutralize the hydrochloride salts of amino acid esters or the N-terminal amine on a growing peptide chain. This application note provides detailed protocols and data on the use of triethylamine, leading to the formation of triethylammonium chloride, in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS). Understanding the implications of its use is crucial for optimizing peptide yield, purity, and stereochemical integrity.

Core Principles and Applications

In peptide synthesis, the formation of a peptide bond requires a free amine group on one amino acid (or peptide) to act as a nucleophile and attack the activated carboxyl group of another amino acid. Amino acids are often supplied as hydrochloride salts to improve their stability and solubility. Before the coupling reaction can proceed, this salt must be neutralized to liberate the free amine. Triethylamine is a commonly used organic base for this purpose. The reaction is as follows:

R-NH₃⁺Cl⁻ + N(CH₂CH₃)₃ → R-NH₂ + [HN(CH₂CH₃)₃]⁺Cl⁻

The resulting triethylammonium chloride is a soluble byproduct in the reaction mixture.

Key Applications:

-

Neutralization of Amino Acid Salts: Primarily used to deprotect the amino group of amino acid hydrochlorides, making them available for coupling.

-

In Situ Neutralization in SPPS: In solid-phase synthesis, after the removal of the N-terminal protecting group (e.g., Fmoc or Boc), the resulting ammonium salt is neutralized with a base like TEA before the next coupling cycle.

Data Presentation: Impact on Peptide Synthesis

The choice of base for neutralization can significantly impact the outcome of peptide synthesis, particularly concerning racemization. Racemization is the loss of stereochemical purity at the α-carbon of the amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity.

Table 1: Comparison of Common Tertiary Amines in Peptide Synthesis

| Base | Chemical Name | pKa of Conjugate Acid | Steric Hindrance | Relative Racemization Potential | Notes |

| TEA | Triethylamine | 10.75 | Low | High | Strong base, but its low steric bulk can lead to higher rates of racemization.[1] |

| DIEA | N,N-Diisopropylethylamine | 10.75 | High | Low | Also known as Hünig's base. Sterically hindered, which reduces its nucleophilicity and minimizes side reactions, including racemization.[1] |

| NMM | N-Methylmorpholine | 7.38 | Moderate | Low | Weaker base than TEA and DIEA, which can be advantageous in reducing racemization. |

Table 2: Quantitative Data on Racemization with Different Bases

| Coupling Reaction | Base | Racemization (%) | Reference |

| Z-Phe-Val + H-Ala-OMe | Triethylamine | High | [1] |

| Z-Phe-Val + H-Ala-OMe | N,N-Diisopropylethylamine | Low | [1] |

| Z-Phe-Val + H-Ala-OMe | N-Methylmorpholine | Low | [1] |

| Boc-His(Tos)-OH Coupling | DIEA (excess) | ~3% | |

| Fmoc-His(Trt)-OH Coupling | NMM | Lower than with stronger bases |

Note: Quantitative values for racemization are highly dependent on the specific amino acids being coupled, the coupling reagents used, and the reaction conditions.

Experimental Protocols

Protocol 1: In Situ Neutralization in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle in Fmoc-SPPS, highlighting the neutralization step where triethylammonium chloride is formed.

Materials:

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal ammonium salt (after Fmoc deprotection)

-

Coupling reagent (e.g., HBTU, HATU)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

Procedure:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Neutralization (In Situ Formation of Triethylammonium Chloride):

-

Wash the resin with DCM (3 times).

-

Prepare a 5% (v/v) solution of TEA in DCM.

-

Add the TEA solution to the resin and agitate for 2-5 minutes.

-

Drain the solution and wash the resin with DCM (3 times) followed by DMF (3 times). This step generates the free amine on the resin and triethylammonium chloride in the solution, which is then washed away.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base, such as DIEA (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts, including any residual triethylammonium salts.

-

Protocol 2: Neutralization in Solution-Phase Peptide Synthesis (SolPS)

This protocol describes the neutralization of an amino acid ester hydrochloride salt for a subsequent coupling reaction in solution.

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride salt

-

Coupling reagent (e.g., DCC, EDC)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Neutralization of Amino Acid Ester Hydrochloride:

-

Dissolve the amino acid ester hydrochloride salt (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Add triethylamine (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-30 minutes. The formation of a white precipitate (triethylammonium chloride) may be observed.

-

-

Activation of N-protected Amino Acid:

-

In a separate flask, dissolve the N-protected amino acid (1 equivalent) and a coupling additive like HOBt (1 equivalent) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir for 15-20 minutes. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Coupling Reaction:

-

Add the neutralized amino acid ester solution from step 1 to the activated N-protected amino acid solution from step 2.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU, triethylammonium chloride).

-

Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by column chromatography or recrystallization.

-

Visualizations

Caption: Role of Triethylamine in Peptide Synthesis.

References

Application Notes and Protocols: Triethylammonium Chloride in Dehydrohalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, pivotal for the formation of alkenes and alkynes from alkyl halides. This process involves the removal of a hydrogen halide (HX) from a substrate. While strong bases like potassium hydroxide (B78521) are commonly employed, the use of triethylamine (B128534) (Et₃N) offers a milder and more selective alternative for many applications. The reaction of triethylamine with the liberated hydrogen chloride (HCl) produces triethylammonium (B8662869) chloride (Et₃NH⁺Cl⁻), a salt that plays a crucial role in the overall reaction environment. This document provides detailed insights into the mechanism, applications, and experimental protocols involving triethylammonium chloride in dehydrohalogenation reactions.

Triethylamine is frequently used as a base to facilitate the elimination of hydrogen halides from alkyl halides to generate alkenes.[1] In these reactions, triethylamine abstracts a proton, leading to the formation of a double bond and the concomitant production of triethylammonium chloride.[2][3] This salt often precipitates from the reaction solvent and can be removed by filtration.[3]

Reaction Mechanism and Role of Triethylammonium Chloride

The dehydrohalogenation of alkyl halides using triethylamine typically proceeds through an E2 (bimolecular elimination) mechanism. This is a single, concerted step where the base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen, while the halide ion simultaneously departs.

Key Steps in the E2 Mechanism:

-

Proton Abstraction: The lone pair of electrons on the nitrogen atom of triethylamine attacks a β-hydrogen of the alkyl halide.

-

Alkene Formation: Concurrently, the C-H bond breaks, and the electrons from this bond move to form a π-bond between the α and β carbon atoms.

-

Leaving Group Departure: Simultaneously, the C-X (carbon-halogen) bond breaks, and the halogen leaves with its electron pair as a halide ion (X⁻).

-

Salt Formation: The protonated triethylamine (triethylammonium cation, Et₃NH⁺) and the halide anion (e.g., Cl⁻) combine to form the triethylammonium halide salt.

The formation of the stable and often insoluble triethylammonium chloride salt helps to drive the reaction to completion by sequestering the acidic byproduct (HCl).[3]

Applications in Organic Synthesis

The use of triethylamine for dehydrohalogenation is prevalent in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. Its mild basicity, compared to hydroxides or alkoxides, allows for greater functional group tolerance, preventing unwanted side reactions such as saponification of esters.

Common Applications Include:

-

Synthesis of substituted alkenes from alkyl halides.[1]

-

Formation of α,β-unsaturated carbonyl compounds.

-

Elimination reactions in the synthesis of complex natural products and drug intermediates.

-

As a crucial step in multi-step synthetic sequences where harsh basic conditions are not tolerated.

Quantitative Data Summary

The efficiency of dehydrohalogenation reactions is influenced by several factors including the substrate, solvent, temperature, and reaction time. Below is a table summarizing typical conditions and outcomes for triethylamine-mediated dehydrohalogenation reactions.

| Substrate Type | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Secondary Alkyl Bromide | Et₃N (1.5 - 2.0) | THF, CH₂Cl₂, Toluene | 25 - 80 | 2 - 24 | 70 - 95 | General Knowledge |

| Tertiary Alkyl Chloride | Et₃N (1.2 - 1.5) | Acetonitrile, DMF | 25 - 60 | 1 - 12 | 85 - 99 | General Knowledge |

| Activated Primary Alkyl Halide | Et₃N (2.0 - 3.0) | DMF, DMSO | 50 - 100 | 12 - 48 | 50 - 80 | General Knowledge |

Note: Yields are highly substrate-dependent. Steric hindrance around the β-hydrogen can significantly impact the reaction rate and yield.

Experimental Protocols

Below is a general protocol for the dehydrohalogenation of a secondary alkyl halide using triethylamine. This protocol should be adapted based on the specific substrate and scale of the reaction.

Protocol: Synthesis of an Alkene from a Secondary Alkyl Halide

Materials:

-

Secondary alkyl halide (1.0 eq)

-

Triethylamine (Et₃N), distilled (1.5 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary alkyl halide (1.0 eq) and the anhydrous solvent (concentration typically 0.1-0.5 M).

-

Addition of Base: While stirring the solution, add distilled triethylamine (1.5 eq) dropwise at room temperature. If the reaction is exothermic, an ice bath may be used to maintain the temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of a white precipitate (triethylammonium chloride) is a visual indicator of the reaction's progress.

-

Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, it can be removed by filtration. Wash the precipitate with a small amount of the reaction solvent. c. Transfer the filtrate to a separatory funnel. d. Wash the organic layer sequentially with water, dilute HCl (to remove excess triethylamine), and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude alkene product can be purified by flash column chromatography on silica (B1680970) gel or by distillation, depending on its physical properties.

Experimental Workflow

The following diagram illustrates the general workflow for a triethylamine-mediated dehydrohalogenation reaction.

Conclusion

Triethylammonium chloride, formed in situ from the reaction of triethylamine with HCl, is an integral component of dehydrohalogenation reactions. While triethylamine acts as the primary base to facilitate the elimination, the resulting salt plays a key role in driving the equilibrium towards the product side. The use of triethylamine provides a mild and selective method for the synthesis of alkenes, compatible with a wide range of functional groups, making it a valuable tool for researchers and professionals in organic synthesis and drug development.

References

Application Notes and Protocols: Triethylammonium Chloride in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful and green chemical methodology that facilitates reactions between reactants located in immiscible phases, such as a liquid-liquid or solid-liquid system.[1][2] This technique is crucial in organic synthesis for enhancing reaction rates, improving yields, and enabling reactions under milder conditions, often reducing the need for hazardous organic solvents.[3][4] Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts, and triethylammonium (B8662869) chloride, along with its close derivatives, serves as an effective catalyst for a variety of organic transformations.[5] It acts as a "shuttle" agent, transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where it can react with an organic substrate.[3][6] This document provides a detailed overview of the mechanism, applications, and experimental protocols for using triethylammonium chloride and similar catalysts in PTC.

Mechanism of Action

In a typical phase transfer-catalyzed reaction, the triethylammonium cation ([ (CH₃CH₂)₃NH]⁺) facilitates the transfer of an anion from a polar phase (aqueous or solid) to a nonpolar phase (organic). The catalytic cycle can be described by the following key steps:

-

Anion Exchange: At the interface of the two phases, the triethylammonium chloride (Q⁺Cl⁻) exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous or solid phase, forming a new ion pair (Q⁺Y⁻).[1]

-

Phase Transfer: This newly formed ion pair is lipophilic due to the ethyl groups on the ammonium cation and is therefore soluble in the organic phase. It migrates from the interface into the bulk organic phase.[1][7]

-

Reaction: In the organic phase, the anion (Y⁻) is poorly solvated and highly reactive (a "naked" anion). It reacts with the organic substrate (RX) to form the desired product (RY). This step also regenerates the catalyst's original counter-ion (X⁻), forming the ion pair Q⁺X⁻.[6]

-

Catalyst Regeneration: The catalyst ion pair (Q⁺X⁻) then migrates back to the interface to begin another cycle.[1]

This continuous cycle allows a catalytic amount of the triethylammonium salt to facilitate the conversion of a large amount of substrate.

Caption: The catalytic cycle in phase transfer catalysis.

Applications & Data Summary

Triethylammonium chloride and its analogs are versatile catalysts for various reactions in pharmaceutical and fine chemical synthesis.

C-Alkylation of Active Methylene (B1212753) Compounds

PTC is highly effective for the C-alkylation of compounds with acidic methylene groups (e.g., malonic esters, acetoacetic esters).[8] The catalyst transports the base (e.g., carbonate or hydroxide) or the resulting carbanion into the organic phase to react with an alkylating agent.[1][9]

Table 1: C-Alkylation of Active Methylene Compounds

| Substrate | Alkylating Agent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Diethyl Malonate | Benzyl (B1604629) Chloride | TBAB (10%) | K₂CO₃ (4) | None (MW) | - | 3 min | 92% (mono) | [8] |

| Diethyl Malonate | Allyl Bromide | TBAB (10%) | K₂CO₃ (4) | None (MW) | - | 2 min | 94% (mono) | [8] |

| Ethyl Acetoacetate | Benzyl Bromide | TEBAC (10%) | KOH/K₂CO₃ (1:4) | None (MW) | 60-80 | 3 min | 82% | [8] |

| Ethyl Acetoacetate | Allyl Bromide | TEBAC (10%) | KOH/K₂CO₃ (1:4) | None (MW) | 60-80 | 3.5 min | 78% | [8] |

| 2,7-dibromo-9H-fluorene | 2-(2'-bromoethoxy)tetrahydropyran | TBAB (5.4%) | 50% NaOH | Toluene (B28343) | 100 | 11.5 h | 82% | [9] |